TSU-68, chemically known as (Z)-5-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-propanoic acid, is a synthetic small-molecule compound that acts as a potent inhibitor of multiple receptor tyrosine kinases (RTKs). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It plays a significant role in scientific research, particularly in oncology and pharmacology, as a tool for studying angiogenesis, tumor growth, and metastasis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
TSU-68 exerts its biological activity primarily by inhibiting multiple receptor tyrosine kinases (RTKs), key regulators of cellular processes like proliferation, differentiation, and angiogenesis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Its primary targets include vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] By binding to and inhibiting the autophosphorylation of these receptors, TSU-68 effectively disrupts downstream signaling pathways, ultimately inhibiting angiogenesis and tumor cell proliferation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Information regarding the physical and chemical properties of TSU-68 is limited in the reviewed publications. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Consulting chemical databases and resources like PubChem or ChemSpider could provide additional information regarding its physical properties, such as melting point, boiling point, and solubility.
Inhibition of Tumor Growth and Metastasis: Research has demonstrated the efficacy of TSU-68 in inhibiting the growth and spread of various human tumor xenografts in vivo. Studies involving colon cancer, [] endometrial cancer, [] and lung cancer [] models have shown significant suppression of tumor growth and metastasis following TSU-68 administration.
Targeting Tumor Angiogenesis: TSU-68 exhibits potent anti-angiogenic activity by inhibiting the formation of new blood vessels that supply tumors with nutrients and oxygen. A study utilizing a dorsal air-sac assay demonstrated the significant reduction in angiogenic indices in human colon cancer xenografts treated with TSU-68. []
Combination Therapy Potential: Preclinical studies have explored the synergistic effects of TSU-68 in combination with other chemotherapeutic agents. For instance, a study demonstrated that combining TSU-68 with paclitaxel effectively inhibited the growth of subcutaneous endometrial cancer xenografts, even at low doses where individual treatments were ineffective. []
Impact on Tumor Microenvironment: Recent research suggests that TSU-68 may influence the complex interplay between tumor cells and their surrounding microenvironment. A study revealed that TSU-68 could inhibit stromal platelet-derived growth factor signaling activated by hepatocellular carcinoma cells, ultimately suppressing tumor growth. []
CAS No.: 1721-59-1
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 24622-61-5
CAS No.: 88847-11-4
CAS No.: 24607-08-7